molecular formula C6H4ClN3O B2606094 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1620778-23-5

7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No. B2606094
CAS RN: 1620778-23-5
M. Wt: 169.57
InChI Key: YHKSKYYIOSHIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a unique bicyclic heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is considered to be a biologically active compound .


Synthesis Analysis

The synthesis of this compound involves diverse synthetic protocols. These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The molecular structure of this compound is unique, containing an N–N bond with a bridgehead nitrogen . This structure is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the N-imidoylation product was preferentially obtained when a chlorine-halogen source and electron-donating alkyl groups were used .

Scientific Research Applications

Synthesis and Methodology

7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a crucial compound in the synthesis of pharmaceuticals, such as the antiviral drug remdesivir. Research by Roy et al. (2021) developed a scalable method to produce this compound, which is essential for remdesivir's production, demonstrating the compound's significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is primarily through kinase inhibition. It targets only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells .

Future Directions

The future directions for 7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one are promising. It is an integral part of several kinase inhibitors and nucleoside drugs, and recent advances have been made in the development of kinase inhibitors containing this scaffold . Its potential in cancer therapy and other treatments suggests that it will continue to be a focus of research .

properties

IUPAC Name

7-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSKYYIOSHIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.